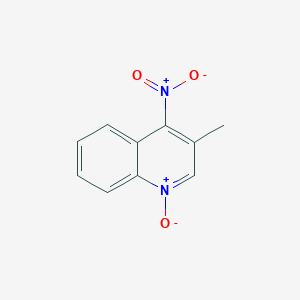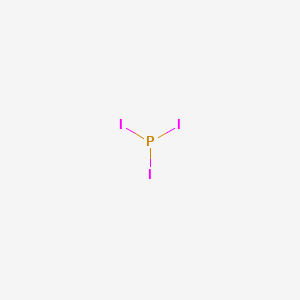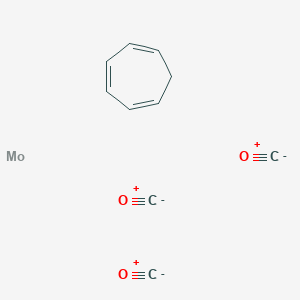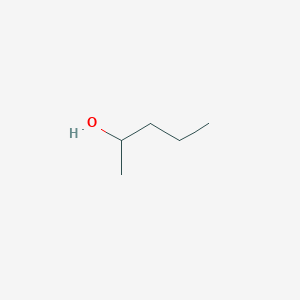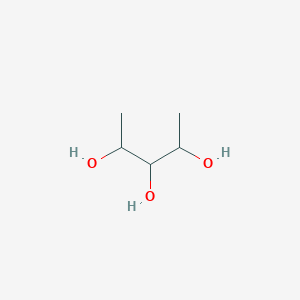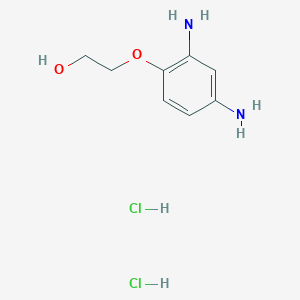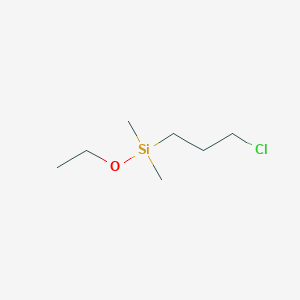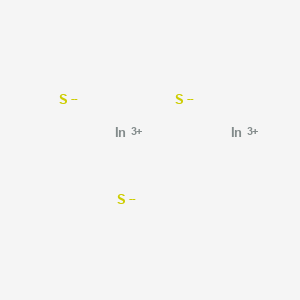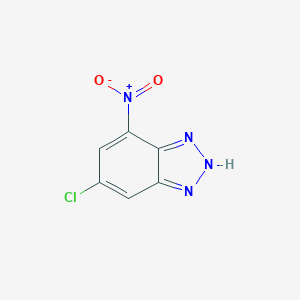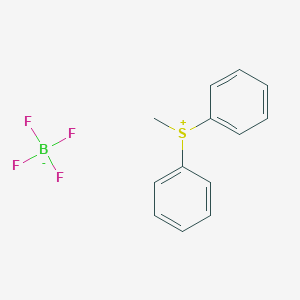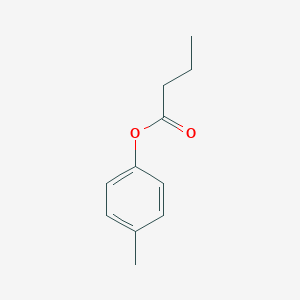
p-Tolyl butyrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
P-Tolyl butyrate is a chemical compound that belongs to the class of esters. It is commonly used in the chemical research industry as a solvent, a reagent, and a building block for the synthesis of other chemical compounds. p-Tolyl butyrate is also known for its potential use in the pharmaceutical industry due to its various biological activities.
Mecanismo De Acción
The exact mechanism of action of p-Tolyl butyrate is not fully understood. However, it has been suggested that it exerts its biological activities through the modulation of various signaling pathways. For example, p-Tolyl butyrate has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in the inflammatory response. In addition, p-Tolyl butyrate has been found to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant defense mechanisms.
Efectos Bioquímicos Y Fisiológicos
P-Tolyl butyrate has been shown to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, p-Tolyl butyrate has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. Furthermore, p-Tolyl butyrate has been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using p-Tolyl butyrate in lab experiments is its low toxicity. It has been shown to have a low risk of adverse effects, making it a safe compound to work with. In addition, p-Tolyl butyrate is readily available and relatively inexpensive, making it an attractive option for researchers. However, one of the limitations of using p-Tolyl butyrate is its limited solubility in water, which can make it difficult to work with in certain experimental conditions.
Direcciones Futuras
There are several future directions for the research of p-Tolyl butyrate. One area of interest is the development of p-Tolyl butyrate-based drugs for the treatment of neurodegenerative diseases. Another area of interest is the investigation of the potential use of p-Tolyl butyrate in the treatment of cancer. Furthermore, the development of novel synthesis methods for p-Tolyl butyrate could lead to the discovery of new chemical compounds with potential biological activities.
Métodos De Síntesis
The synthesis of p-Tolyl butyrate can be achieved through various methods. One of the most common methods is the esterification of p-Tolyl alcohol with butyric acid in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions, and the resulting product is purified through distillation or chromatography.
Aplicaciones Científicas De Investigación
P-Tolyl butyrate has been extensively studied for its potential use in the pharmaceutical industry. It has been found to exhibit various biological activities such as anti-inflammatory, antioxidant, and anti-cancer properties. In addition, p-Tolyl butyrate has been shown to have a positive effect on the central nervous system and can be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
Número CAS |
14617-92-6 |
|---|---|
Nombre del producto |
p-Tolyl butyrate |
Fórmula molecular |
C11H14O2 |
Peso molecular |
178.23 g/mol |
Nombre IUPAC |
(4-methylphenyl) butanoate |
InChI |
InChI=1S/C11H14O2/c1-3-4-11(12)13-10-7-5-9(2)6-8-10/h5-8H,3-4H2,1-2H3 |
Clave InChI |
RRXBRABFDRJAPX-UHFFFAOYSA-N |
SMILES |
CCCC(=O)OC1=CC=C(C=C1)C |
SMILES canónico |
CCCC(=O)OC1=CC=C(C=C1)C |
Otros números CAS |
14617-92-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



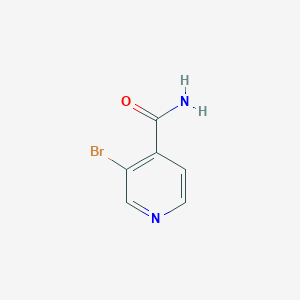
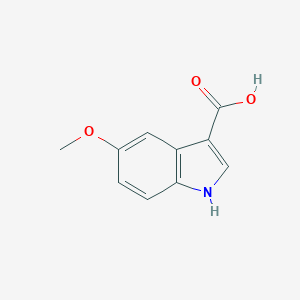
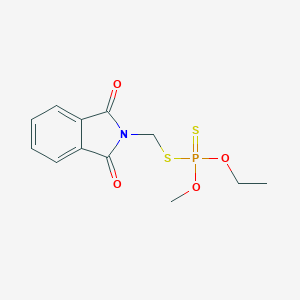
![2-[(1R,4S,10S,13S,16S,34S)-34-Butan-2-yl-13-[(2R,3S)-3,4-dihydroxybutan-2-yl]-8,22-dihydroxy-2,5,11,14,27,30,33,36,39-nonaoxo-27lambda4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-4-yl]acetic acid](/img/structure/B84932.png)
